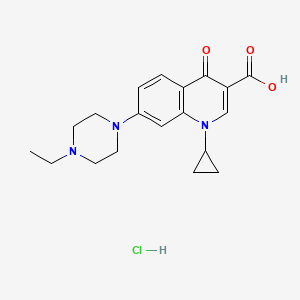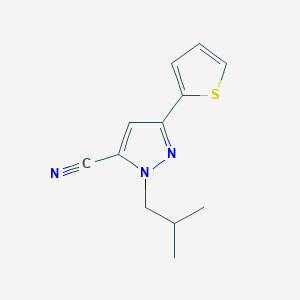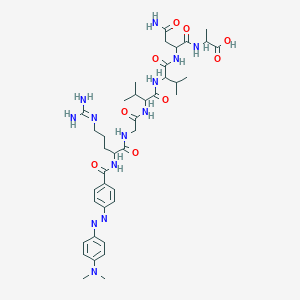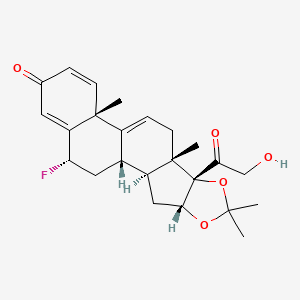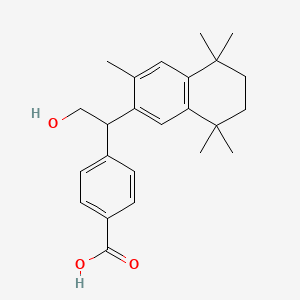
2-Hydroxy-bexarotene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-bexarotene is a derivative of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its ability to selectively activate retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-bexarotene involves several steps, starting from the parent compound, bexarotene. The process typically includes hydroxylation reactions to introduce the hydroxyl group at the desired position on the bexarotene molecule. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography are employed to purify the final product and remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-bexarotene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-Keto-bexarotene, while substitution reactions can produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-bexarotene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of hydroxylated retinoids in various chemical reactions.
Biology: The compound is investigated for its effects on cellular processes such as differentiation and apoptosis.
Medicine: Research focuses on its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate RXR activity.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
2-Hydroxy-bexarotene exerts its effects by binding to and activating RXRs. These receptors function as ligand-activated transcription factors that regulate gene expression. Activation of RXRs leads to modulation of cell growth, apoptosis, and differentiation. The compound’s ability to selectively activate RXRs makes it a valuable tool in studying these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bexarotene: The parent compound, known for its use in treating cutaneous T-cell lymphoma.
4-Hydroxy-bexarotene: Another hydroxylated derivative with similar properties.
6-Hydroxy-bexarotene: Differing in the position of the hydroxyl group, affecting its activity and selectivity.
Uniqueness
2-Hydroxy-bexarotene is unique due to its specific hydroxylation pattern, which influences its binding affinity and selectivity for RXRs. This makes it a valuable compound for studying the structure-activity relationships of retinoids and their derivatives .
Propiedades
Fórmula molecular |
C24H30O3 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C24H30O3/c1-15-12-20-21(24(4,5)11-10-23(20,2)3)13-18(15)19(14-25)16-6-8-17(9-7-16)22(26)27/h6-9,12-13,19,25H,10-11,14H2,1-5H3,(H,26,27) |
Clave InChI |
DYDLNAHYXNCVDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
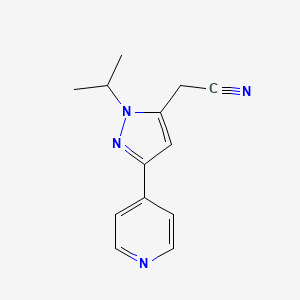
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
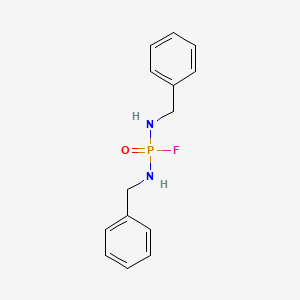
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)
![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)
